(10a)-Androst-4-en-3-one

Übersicht

Beschreibung

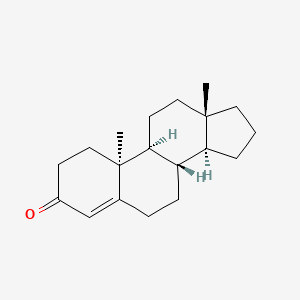

(10a)-Androst-4-en-3-one is a steroidal compound that belongs to the androstane class of steroids. It is characterized by its unique structure, which includes a double bond between the fourth and fifth carbon atoms and a ketone group at the third carbon atom. This compound is of significant interest due to its biological activity and its role as a precursor in the synthesis of various steroid hormones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (10a)-Androst-4-en-3-one typically involves the oxidation of androst-4-ene-3,17-dione. This can be achieved using reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction conditions must be carefully controlled to ensure the selective oxidation of the 3-hydroxyl group to a ketone.

Industrial Production Methods: On an industrial scale, the production of this compound often involves microbial transformation processes. Specific strains of microorganisms, such as Rhizopus nigricans, are used to convert suitable steroid precursors into the desired product. This biotransformation method is favored due to its efficiency and selectivity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to produce androst-4-ene-3,17-dione.

Reduction: The ketone group at the third carbon can be reduced to form androst-4-en-3-ol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-ketone position.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium reagents.

Major Products Formed:

Oxidation: Androst-4-ene-3,17-dione.

Reduction: Androst-4-en-3-ol.

Substitution: Various substituted androstane derivatives.

Wissenschaftliche Forschungsanwendungen

Endocrinological Research

Hormonal Activity and Receptor Interaction

(10a)-Androst-4-en-3-one exhibits significant interaction with androgen receptors, making it a subject of interest in studies related to hormonal activity. Research indicates that it can induce translocation of GFP-tagged androgen receptors in mammalian cell lines, demonstrating its potential as an androgenic agent . This property is critical for understanding its role in male reproductive health and potential therapeutic applications for androgen deficiency.

Neurosteroid Modulation

Studies have shown that analogs of androgens, including this compound, act as positive allosteric modulators of GABA_A receptors. This modulation can influence neurotransmission and has implications for treating neurological disorders . The ability to enhance GABAergic activity suggests potential applications in developing anxiolytic or anesthetic drugs.

Pharmacological Applications

Therapeutic Uses

this compound derivatives are being investigated for their therapeutic properties, particularly in treating conditions related to hormonal imbalances. For instance, certain derivatives exhibit progestogenic and antiandrogenic effects, which could be beneficial in managing premenstrual syndrome and menopausal symptoms .

Drug Development

The compound serves as a precursor for synthesizing various steroid derivatives with enhanced pharmacological profiles. Its structural modifications can lead to compounds with specific therapeutic actions, such as antiestrogenic or antimineralcorticoid effects . This versatility makes it a valuable candidate in drug development pipelines targeting hormonal therapies.

Environmental Science

Detection of Endocrine Disruptors

Research has highlighted the presence of this compound and similar compounds in environmental water sources, raising concerns about their role as endocrine disruptors. High-throughput screening methods have been employed to detect androgenic activities in contaminated water samples, indicating the widespread impact of such compounds on wildlife and human health .

Bioremediation Studies

Understanding the degradation pathways of this compound in aquatic environments can aid in developing bioremediation strategies to mitigate its effects. Studies focusing on microbial degradation of steroid compounds are crucial for assessing environmental risks and formulating effective cleanup approaches.

Case Studies

Wirkmechanismus

The biological activity of (10a)-Androst-4-en-3-one is primarily due to its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the activation of transcription factors and the regulation of protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Testosterone: Another androstane derivative with a hydroxyl group at the 17th carbon.

Androstenedione: A precursor to both testosterone and estrone, with a ketone group at the 17th carbon.

Dihydrotestosterone (DHT): A more potent androgen with a fully saturated A-ring.

Uniqueness: (10a)-Androst-4-en-3-one is unique due to its specific structural features, such as the double bond at the fourth carbon and the ketone group at the third carbon. These features confer distinct biological activities and make it a valuable intermediate in the synthesis of various steroid hormones.

Biologische Aktivität

(10a)-Androst-4-en-3-one, commonly known as androstene, is a steroid compound with significant biological activity. This article explores its effects, mechanisms, and implications in various biological contexts, including its role as an androgen and its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H26O

- Molecular Weight : 274.41 g/mol

- IUPAC Name : this compound

The compound is characterized by a steroid backbone typical of androgens, with a double bond at the 4-position and a ketone group at the 3-position.

This compound primarily exerts its biological effects through interaction with the androgen receptor (AR). It acts as an agonist, leading to various physiological responses associated with androgenic activity. The compound's affinity for the AR is significant but lower than that of testosterone, which allows it to exhibit a distinct profile of anabolic versus androgenic effects.

1. Anabolic Effects

Research indicates that this compound promotes muscle growth and strength gains. Its anabolic properties make it a subject of interest in sports medicine and bodybuilding:

| Study | Findings |

|---|---|

| Baylor University Study | An 8-week trial showed a significant increase in free testosterone levels among participants using this compound compared to baseline measurements. |

| Clinical Trials | Reported improvements in lean body mass and muscle strength in resistance-trained males. |

2. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer effects of this compound:

- Mechanism : It has been shown to induce apoptosis in prostate cancer cells by regulating apoptotic pathways, including the normalization of caspase-3 levels and modulation of Bcl-2 expression.

| Study | Results |

|---|---|

| Cytotoxicity Study | IC50 values indicated selective cytotoxicity towards cancer cells, suggesting potential for therapeutic use in prostate cancer treatment. |

3. Metabolic Effects

This compound influences metabolic pathways, particularly in fat metabolism:

- Effects on Lipid Profiles : Studies suggest it may help reduce body fat percentage while preserving lean muscle mass, making it a candidate for obesity management.

Case Studies

- Athletic Performance Enhancement :

- A case study involving competitive athletes using this compound reported enhanced performance metrics alongside increased muscle mass.

- Prostate Cancer Treatment :

- Clinical observations noted that patients treated with this compound showed improved tumor markers and reduced progression rates in prostate cancer.

Safety and Side Effects

While this compound exhibits beneficial effects, potential side effects must be considered:

- Hormonal Imbalances : Prolonged use may lead to alterations in hormone levels, potentially causing issues such as gynecomastia or changes in libido.

| Side Effect | Description |

|---|---|

| Gynecomastia | Development of breast tissue in males due to hormonal fluctuations. |

| Mood Changes | Users may experience increased aggression or mood swings linked to androgenic activity. |

Analyse Chemischer Reaktionen

Core Reactivity Profile

The compound’s reactivity centers on:

-

C3-ketone : Susceptible to nucleophilic additions, reductions, and enolate formations.

-

Δ⁴-unsaturation : Prone to hydrogenation, epoxidation, or conjugate additions.

-

C17 position : Modifiable via alkylation, oxidation, or esterification .

Wittig Reaction for C17 Functionalization

A patent (CN109467584B) details the introduction of a formyl group at C17 using a Wittig reaction:

Reagents : (Methoxymethyl)triphenylphosphonium chloride, KOtBu (THF, 0°C → RT).

Mechanism :

-

Phosphorus ylide formation.

-

Nucleophilic attack on C17 ketone.

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| 3-Methoxy-androst-3,5-dien-17-one | C17-formyl derivative | 90 | THF, HCl (6N), RT |

Spiro-Ring Formation at C17

Lawesson’s reagent enables sulfur/phosphorus incorporation:

Reaction : Androst-4-en-3-one + Lawesson’s reagent → Spiro-1,3,2-oxathiaphospholane derivatives.

Key Findings :

| Product | Antifungal Activity (MIC, μg/mL) | Cytotoxicity (HeLa, IC₅₀ μM) |

|---|---|---|

| 3a | 12.5 (Candida albicans) | 48.2 |

| 3a,b (mix) | 25.0 (Aspergillus niger) | 52.7 |

Ketone Protection Strategies

Etherification at C3 :

-

Reagents : Trimethyl orthoacetate, pyridine HCl (EtOH, 5°C).

-

Outcome : 95.4% yield of 3-methoxy-androst-3,5-dien-17-one .

Rationale : Blocks C3 reactivity during C17 modifications, preventing undesired side reactions .

Oxidation to Carboxylates

C17-formyl → Methyl ester :

-

Reagents : tert-Butyl peroxide, KI (MeOH, 20°C → reflux).

-

Yield : 93% via Baeyer-Villiger oxidation followed by esterification .

Stability and Side Reactions

Eigenschaften

IUPAC Name |

(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-VPAKFMSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509413 | |

| Record name | (10alpha)-Androst-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23124-52-9 | |

| Record name | 10α-Androst-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23124-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10alpha)-Androst-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.